molecular formula C17H17ClFN3O3S B2653429 1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(4-fluorobenzyl)urea CAS No. 1202990-83-7

1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(4-fluorobenzyl)urea

Cat. No.: B2653429
CAS No.: 1202990-83-7
M. Wt: 397.85
InChI Key: MOLYRGKEMRZMKD-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(4-fluorobenzyl)urea is a synthetic urea derivative featuring a sulfone-containing isothiazolidine ring and a fluorinated benzyl group. This compound is structurally characterized by:

  • A 4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl moiety, which introduces a sulfone group (electron-withdrawing) and a chlorine atom to enhance metabolic stability and binding affinity.

Properties

IUPAC Name

1-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-[(4-fluorophenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFN3O3S/c18-15-7-6-14(10-16(15)22-8-1-9-26(22,24)25)21-17(23)20-11-12-2-4-13(19)5-3-12/h2-7,10H,1,8-9,11H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOLYRGKEMRZMKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=C(C=CC(=C2)NC(=O)NCC3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(4-fluorobenzyl)urea typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the following steps:

    Preparation of 4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenylamine: This intermediate can be synthesized by reacting 4-chloroaniline with a suitable isothiazolidine-1,1-dioxide derivative under controlled conditions.

    Formation of the Urea Derivative: The intermediate is then reacted with 4-fluorobenzyl isocyanate to form the final product, 1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(4-fluorobenzyl)urea.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(4-fluorobenzyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(4-fluorobenzyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(4-fluorobenzyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s key structural features and biological properties are compared below with urea-based analogs from the literature.

Table 1: Comparison of Structural and Functional Properties

Compound Name Key Substituents Molecular Weight (g/mol) Notable Activity/Properties Reference
1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(4-fluorobenzyl)urea Isothiazolidine sulfone, 4-fluorobenzyl ~382.8* Hypothesized anticancer activity N/A
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea (Compound 4) Trifluoromethyl, hydroxylphenyl 348.68 Intermediate for kinase inhibitors
1-(3-Chlorophenyl)-3-(4-(4-((piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11f) Chlorophenyl, thiazole-piperazine 500.2 Antiproliferative (broad-spectrum testing)
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-oxo-2-phenylquinazolin-3-yl)urea (SS-02) Trifluoromethyl, quinazolinone 458.49 Anticancer (in vitro screening)
1-(3,5-Dichlorophenyl)-3-(4-(thiazol-2-yl)phenyl)urea (11b) Dichlorophenyl, thiazole 534.2 Moderate cytotoxicity

*Calculated based on formula C₁₇H₁₅ClFN₃O₃S .

Structural and Functional Insights

Electron-Withdrawing Groups: The 1,1-dioxidoisothiazolidine sulfone group in the target compound enhances polarity and hydrogen-bonding capacity compared to analogs with trifluoromethyl (e.g., Compound 4 ) or chlorophenyl groups (e.g., 11f ). This may improve solubility but reduce membrane permeability. The 4-fluorobenzyl group offers a balance between lipophilicity and metabolic resistance, contrasting with hydroxylphenyl (Compound 4) or quinazolinone (SS-02 ) moieties, which may confer higher target specificity.

Biological Activity: Thiazole-urea derivatives (e.g., 11f, 11b ) exhibit antiproliferative effects, likely due to interactions with kinase domains or DNA repair pathways. The target compound’s isothiazolidine sulfone may mimic these mechanisms but with altered binding kinetics. Quinazolinone-containing SS-02 showed higher molecular weight (458.49 g/mol) and demonstrated in vitro anticancer activity, suggesting that bulkier substituents may enhance efficacy against specific targets.

Metabolic Stability :

  • The chlorine and sulfone groups in the target compound may reduce oxidative metabolism compared to analogs with methoxy or trifluoromethoxy groups (e.g., 11h ), which are prone to demethylation.

Biological Activity

1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(4-fluorobenzyl)urea is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including the chloro-substituted phenyl group and the isothiazolidin-2-yl moiety, suggest various biological activities. This article reviews its biological activity, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

The compound has a molecular formula of C18H17ClFN3O4SC_{18}H_{17}ClFN_3O_4S and a molecular weight of approximately 425.88 g/mol. The presence of the dioxidoisothiazolidin structure enhances its reactivity and biological interactions.

PropertyValue
Molecular FormulaC18H17ClFN3O4SC_{18}H_{17}ClFN_3O_4S
Molecular Weight425.88 g/mol
CAS Number1105230-29-2

Synthesis

The synthesis of 1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(4-fluorobenzyl)urea typically involves multi-step synthetic routes. Key steps include:

  • Formation of the Isothiazolidine Ring : Reacting a suitable precursor with sulfur dioxide.
  • Chlorination : Chlorination of the phenyl ring using thionyl chloride.
  • Fluorination : Introducing the fluorobenzyl moiety through nucleophilic substitution.

The mechanism of action for this compound is believed to involve interactions with specific molecular targets such as enzymes or receptors, leading to modulation of their activity. The dioxidoisothiazolidin moiety is crucial for its biological effects.

Pharmacological Studies

Research indicates that compounds with similar structures exhibit various pharmacological activities, including:

  • Antitumor Activity : Studies have shown that derivatives can inhibit tumor cell proliferation.
  • Antimicrobial Effects : The compound may demonstrate antimicrobial properties against various pathogens.
  • Anti-inflammatory Properties : Potential to modulate inflammatory responses in biological systems.

Case Studies

  • Antitumor Activity : A study demonstrated that a related compound significantly inhibited the growth of cancer cell lines, suggesting that the structural features contribute to its antitumor efficacy.
  • Antimicrobial Effects : In vitro assays revealed that similar derivatives exhibited significant antibacterial activity against Gram-positive bacteria, indicating potential for development as antimicrobial agents.
  • Anti-inflammatory Properties : Research indicated that compounds with the isothiazolidine structure could reduce inflammation markers in cellular models.

Q & A

Basic: What synthetic routes are commonly used to prepare 1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(4-fluorobenzyl)urea, and how are reaction conditions optimized?

Answer:
The compound is typically synthesized via urea-forming reactions between substituted phenyl isocyanates and amines. A representative method involves reacting a carbamate derivative (e.g., phenyl 4-chloro-3-(trifluoromethyl)phenyl carbamate) with an amine (e.g., 4-fluorobenzylamine) in acetonitrile under reflux (65°C) using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst . Optimization focuses on solvent choice (polar aprotic solvents enhance reactivity), stoichiometric ratios (excess amine improves yield), and reaction time (1–3 hours for completion). For analogs, yields vary from 20% to 86.8%, depending on steric hindrance and electronic effects of substituents .

Basic: What spectroscopic and analytical methods are employed to confirm the structure of this compound?

Answer:
Key characterization techniques include:

  • IR Spectroscopy : Identifies urea C=O stretches (~1654 cm⁻¹) and aromatic C=C vibrations (~1500–1605 cm⁻¹) .
  • 1H NMR : Aromatic protons appear as multiplet signals (δ 7.5–8.6 ppm), with NH protons as singlet peaks (~11.86 ppm) due to hydrogen bonding .
  • ESI-MS : Confirms molecular weight (e.g., observed m/z 458.49 vs. calculated 458.08 for analogs), with deviations attributed to ionization efficiency or adduct formation .
  • Elemental Analysis : Validates purity and stoichiometry (e.g., C, H, N content within ±0.4% of theoretical values) .

Advanced: How can researchers reconcile discrepancies in spectral data (e.g., ESI-MS observed vs. calculated values)?

Answer:
Discrepancies in mass spectrometry (e.g., SS-02: observed m/z 458.49 vs. calculated 458.08 ) may arise from:

  • Ionization artifacts : Sodium/potassium adducts ([M+Na]+ or [M+K]+) increase observed m/z.
  • Isotopic patterns : Chlorine (³⁵Cl/³⁷Cl) and fluorine (¹⁹F) isotopes contribute to peak splitting.
  • Instrument calibration : High-resolution mass spectrometry (HRMS) is recommended to minimize errors.
    Methodological adjustments include using internal standards (e.g., lock masses) and repeating analyses under controlled ionization conditions .

Advanced: What strategies are effective for improving synthetic yield and purity in analogs with bulky substituents?

Answer:
For sterically hindered derivatives (e.g., 1-(4-chloro-3-(trifluoromethyl)phenyl) analogs):

  • Solvent selection : Use DMF or DMSO to solubilize aromatic intermediates .
  • Catalyst optimization : Replace DABCO with stronger bases (e.g., DBU) to accelerate urea formation .
  • Purification : Employ gradient column chromatography (hexane/EtOAc) or recrystallization from ethanol/water mixtures to isolate high-purity products (e.g., 63% yield for compound 6f) .
  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity in multi-step protocols .

Basic: What biological targets or mechanisms are associated with this compound in preclinical studies?

Answer:
The compound and its analogs exhibit:

  • STAT3 inhibition : Blocks phosphorylation of STAT3 (IC₅₀ ~24.7 nM) via SHP-1-dependent pathways, inducing apoptosis in cancer cells .
  • TNF-α agonism : Triggers TNF-α secretion (e.g., via carbazole-linked derivatives), promoting immunogenic cell death .
  • Antiproliferative activity : Suppresses MCF-7 breast cancer cell growth (IC₅₀ values in low micromolar range) .

Advanced: How do structural modifications (e.g., fluorobenzyl vs. trifluoromethyl groups) influence biological activity?

Answer:
Structure-activity relationship (SAR) studies reveal:

  • Electron-withdrawing groups : The 4-fluorobenzyl moiety enhances metabolic stability and target binding affinity compared to unsubstituted benzyl groups .
  • Trifluoromethyl substituents : Increase lipophilicity (logP ~3.5), improving blood-brain barrier penetration in neuro-oncology models .
  • Heterocyclic replacements : Pyridinyl or thiazolyl substituents (e.g., compound 9k) boost cytotoxicity (86.8% yield, m/z 480.2) by enhancing π-π stacking with kinase active sites .

Advanced: What experimental designs are recommended for evaluating stability and degradation pathways under physiological conditions?

Answer:

  • Plasma stability assays : Incubate the compound in rat plasma (37°C, pH 7.4) and analyze degradation via LC-MS. Major pathways include N-oxidation and morpholine ring cleavage (e.g., observed in Gedatolisib analogs) .
  • Forced degradation studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions to identify labile functional groups (e.g., urea bond hydrolysis at pH < 3) .
  • Crystallography : Resolve degradation product structures using X-ray diffraction (e.g., Acta Crystallographica protocols for triazole derivatives) .

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